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Compound of Interest

Compound Name: Aluminum monochloride

CAS No.: 13595-81-8

Cat. No.: B080767

Get Quote

For Researchers, Scientists, and Drug Development Professionals

X-ray diffraction (XRD) is an indispensable analytical technique for the characterization of

crystalline materials. In the realm of materials science and pharmaceuticals, the ability to

distinguish between different aluminum-containing compounds and their various crystalline

forms is crucial for quality control, process optimization, and understanding material properties.

This guide provides a comparative overview of the XRD analysis of several key aluminum-

containing compounds, supported by experimental data and detailed protocols.

Comparison of Crystallographic Data
The crystallographic parameters derived from XRD patterns are unique fingerprints for each

crystalline phase. The table below summarizes key quantitative data for common aluminum-

containing compounds, including various polymorphs of alumina (Al₂O₃) and aluminum

hydroxides.
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Compound
Name

Chemical
Formula

Crystal
System

Lattice
Parameters
(Å)

Key
Diffraction
Peaks (2θ)

Reference

α-Alumina

(Corundum)
α-Al₂O₃

Rhombohedr

al

a = 4.758, c =

12.991

25.58°,

35.15°,

37.78°,

43.36°,

52.55°,

57.50°

[1][2]

γ-Alumina γ-Al₂O₃
Cubic

(Spinel)
a ≈ 7.9

Broad peaks

around 37.6°,

45.8°, 67.0°

[3][4]

δ-Alumina δ-Al₂O₃ Tetragonal
a = 7.9631, c

= 23.3975

Distinct

peaks

differentiating

it from γ and

θ phases.[5]

[5]

θ-Alumina θ-Al₂O₃ Monoclinic -

Peaks at

(401), (111),

and (224)

crystal

planes.[3]

[3]

Boehmite γ-AlO(OH) Orthorhombic

a = 2.875, b =

12.215, c =

3.691

Prominent

(020)

reflection.[6]

[6][7]

Gibbsite γ-Al(OH)₃ Monoclinic

a = 8.684, b =

5.078, c =

9.736, β =

94.54°

Characteristic

reflections,

with the most

important at

4.83 Å.[8]

[8][9]
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Experimental Protocol for Powder X-ray Diffraction
Analysis
A generalized experimental protocol for the analysis of aluminum-containing compounds using

a powder X-ray diffractometer is outlined below. Specific instrument parameters may need to

be optimized for the particular compound and desired data quality.

1. Sample Preparation:

Ensure the sample is a fine, homogenous powder to minimize preferred orientation effects.

This can be achieved by grinding the sample in an agate mortar and pestle.[5]

The optimal crystallite size for analysis is typically in the range of 1-10 µm. Very fine

crystallite sizes (<0.1 µm) can lead to significant peak broadening.[10]

The powdered sample is typically back-loaded into a sample holder to create a flat, smooth

surface that is level with the holder's reference plane.

2. Instrument Setup:

X-ray Source: A common source is a copper anode X-ray tube, which produces CuKα

radiation with a wavelength (λ) of approximately 1.5406 Å.[2]

Optics: The diffractometer should be equipped with appropriate slits (e.g., Soller slits,

divergence slits, and receiving slits) and a monochromator to produce a well-defined and

monochromatic X-ray beam.[5]

Detector: A scintillation or other suitable X-ray detector is used to measure the intensity of

the diffracted X-rays.

3. Data Collection:

2θ Range: Data is typically collected over a 2θ range of 10° to 90°.[5]

Step Size and Dwell Time: A step size of 0.02° 2θ and a count time of 1-20 seconds per step

are common parameters.[5] The choice of these parameters will depend on the crystallinity

of the sample and the desired signal-to-noise ratio.
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Sample Rotation: If available, sample spinning during data collection can further reduce

preferred orientation effects.

4. Data Analysis:

Phase Identification: The collected XRD pattern is compared to a database of known

diffraction patterns, such as the International Centre for Diffraction Data (ICDD) database, for

phase identification.[2]

Lattice Parameter Refinement: Once a phase is identified, the positions of the diffraction

peaks can be used to refine the lattice parameters of the unit cell using least-squares

refinement programs.[5]

Crystallite Size and Microstrain Analysis: The broadening of the diffraction peaks can be

analyzed to determine the average crystallite size and the amount of microstrain within the

crystalline lattice. The Scherrer formula is a common method for estimating crystallite size.

[11]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the X-ray diffraction analysis of

aluminum-containing compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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